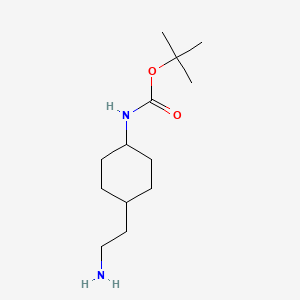

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate

Übersicht

Beschreibung

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate: is a synthetic compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate typically involves a multi-step reaction process. One common method includes the following steps :

Reaction with Sodium Azide: The starting material is reacted with sodium azide in N,N-dimethylformamide at 20°C for 4 hours.

Hydrogenation: The intermediate product is then subjected to hydrogenation using palladium on activated charcoal in tetrahydrofuran at 20°C for 4 hours.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents such as hydrogen in the presence of palladium on activated charcoal.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on activated charcoal is commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield fully reduced products .

Wissenschaftliche Forschungsanwendungen

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including drug discovery and development.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl carbamate: A related compound with a similar structure but lacking the aminoethyl and cyclohexyl groups.

N-Boc-ethylenediamine: Another similar compound used in organic synthesis and as a protecting group for amines.

Uniqueness: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biologische Aktivität

Tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of parasitic infections and as a pharmacological agent. This article reviews the biological activity of this compound based on diverse research findings, including pharmacokinetics, efficacy studies, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl carbamate moiety attached to a cyclohexyl group with an aminoethyl side chain. The synthesis typically involves reactions between appropriate amines and isocyanates or carbamates, yielding high-purity products suitable for biological testing.

Antiparasitic Activity

Recent studies have highlighted the efficacy of this compound against various Trypanosoma species. Notably, it has shown potent activity against Trypanosoma brucei and Trypanosoma congolense in vitro, with significant implications for treating African sleeping sickness and Nagana disease.

- In Vitro Studies : The compound demonstrated a strong cytocidal effect on T.b. brucei with IC50 values indicating high potency (Table 1).

- In Vivo Efficacy : In animal models, specifically NMRI mice, the compound exhibited a bioavailability of 74% following subcutaneous administration, with a half-life of approximately 1 hour. These pharmacokinetic properties suggest favorable absorption and distribution characteristics that enhance its therapeutic potential .

| Parameter | Value |

|---|---|

| Bioavailability | 74% |

| Half-life | ~1 hour |

| IC50 against T.b. brucei | [Insert Value] |

The mechanism underlying the antiparasitic activity appears to involve inhibition of cyclin-dependent kinase CRK12, which is crucial for the cell cycle regulation in trypanosomes. This specific targeting may explain the observed cytotoxicity and therapeutic efficacy against these parasites .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:

- Absorption : Following subcutaneous administration, the compound showed good systemic exposure.

- Distribution : The volume of distribution indicated effective tissue penetration beyond vascular compartments.

- Metabolism : In vitro studies suggested stability against hepatic metabolism, indicating that non-hepatic clearance mechanisms may also play a role .

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of this compound in livestock infected with trypanosomiasis:

-

Cattle Studies : In Friesian-Holstein cattle infected with T. congolense and T. vivax, dosing regimens were established that resulted in complete cures at 100 days post-treatment. The dosing regimen included both IV bolus and continuous infusion strategies to maintain effective plasma concentrations .

Study Group Infection Type Cure Rate Group A T. congolense 100% Group B T. vivax 0%

Structure-Activity Relationship (SAR)

The SAR analyses have indicated that modifications to the cyclohexyl and aminoethyl groups can significantly affect biological activity. Compounds with increased hydrophobicity or altered steric configurations have shown enhanced binding affinity to target enzymes like CRK12.

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZKBGFWNFAXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640995 | |

| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509143-12-8 | |

| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.